methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a chemical compound known for its unique structure and properties. This compound features a benzotriazole ring, which is a versatile moiety in organic chemistry, often used for its stability and reactivity. The hydrochloride form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Alkylation: The benzotriazole is then alkylated with methyl iodide to introduce the methyl group at the 2-position.
Aminomethylation: The methylated benzotriazole undergoes a Mannich reaction with formaldehyde and a secondary amine to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the benzotriazole ring to a more saturated form, though this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or aminomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of UV stabilizers, corrosion inhibitors, and as an additive in polymers to enhance stability and performance.
Mechanism of Action
The mechanism by which methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The benzotriazole ring can interact with metal ions, enzymes, and other biomolecules, influencing various biochemical pathways. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its use as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Another UV stabilizer with enhanced stability due to the tert-butyl groups.
2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol: Used in high-performance applications due to its bulky substituents.
Uniqueness
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride stands out due to its specific aminomethyl group, which imparts unique reactivity and solubility properties. This makes it particularly useful in applications requiring water solubility and specific reactivity profiles.
Properties
CAS No. |
2703780-12-3 |
---|---|
Molecular Formula |
C9H13ClN4 |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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